N-Demethylation vs. Hydroxylation Kinetics in Hepatocytes
In an in vitro study using freshly isolated rat hepatocytes, the N-demethylation of ondansetron to form N-Desmethylondansetron was characterized by distinct enzyme kinetics compared to the major hydroxylation pathway. The apparent Michaelis-Menten constant (Km) for N-demethylation was 13 µM, while the Km for hydroxylation (forming 7- and 8-hydroxyondansetron) was 3 µM. This indicates that the enzyme system has a substantially lower affinity for the N-demethylation reaction, providing a quantitative basis for its classification as a minor metabolic route [1].
| Evidence Dimension | Enzyme Affinity (Apparent Km) in Rat Hepatocytes |
|---|---|
| Target Compound Data | Apparent Km for N-demethylation = 13 µM |
| Comparator Or Baseline | Ondansetron (hydroxylation pathway). Apparent Km for hydroxylation = 3 µM |
| Quantified Difference | The Km for N-demethylation is approximately 4.3-fold higher than for hydroxylation, signifying lower enzyme affinity. |
| Conditions | Freshly isolated hepatocytes from male Sprague-Dawley rats; substrate concentration range 2.5-500 µM. |
Why This Matters
This quantitative kinetic difference is essential for researchers building Physiologically Based Pharmacokinetic (PBPK) models, as it defines the saturable metabolic flux through the N-demethylation pathway relative to the major clearance route.
- [1] Worboys PD, et al. Metabolite kinetics of ondansetron in rat. Comparison of hepatic microsomes, isolated hepatocytes and liver slices, with in vivo disposition. Xenobiotica. 1996 Sep;26(9):897-907. DOI: 10.3109/00498259609052492. PMID: 8893037. View Source
